5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 8-methylquinoline followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group can participate in redox reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The carboxylic acid group can be activated for coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a solvent like acetic acid or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Substituted Quinoline Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Quinoline Compounds: Depending on the redox conditions applied.
Scientific Research Applications
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and keto groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
8-methyl-4-oxo-1H-quinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid: Similar structure with chlorine instead of bromine, leading to variations in chemical properties.
5-bromo-4-oxo-1H-quinoline-3-carboxylic acid: Lacks the methyl group, affecting its overall reactivity and applications.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid makes it unique compared to its analogs
Properties
IUPAC Name |
5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZXNAIGQPQZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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